Methyl 2-phenoxynicotinate
CAS No.: 36701-88-9
Cat. No.: VC3767663
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 36701-88-9 |
---|---|
Molecular Formula | C13H11NO3 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | methyl 2-phenoxypyridine-3-carboxylate |
Standard InChI | InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-14-12(11)17-10-6-3-2-4-7-10/h2-9H,1H3 |
Standard InChI Key | CYBVAKNBOUITGD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 |
Chemical Identity and Structure
Methyl 2-phenoxynicotinate, also known as methyl 2-phenoxypyridine-3-carboxylate, possesses the molecular formula C13H11NO3 . The compound's structure consists of three key components: a pyridine ring core, a phenoxy substituent at the 2-position, and a methyl ester group at the 3-position of the pyridine ring. This specific arrangement of functional groups contributes to its unique chemical and physical properties.
The structural representation of methyl 2-phenoxynicotinate can be identified through several chemical descriptors:
Table 1. Chemical Identity of Methyl 2-phenoxynicotinate
Parameter | Value |
---|---|
Molecular Formula | C13H11NO3 |
Systematic Name | Methyl 2-phenoxypyridine-3-carboxylate |
CID (PubChem) | 215890 |
Molecular Weight | 229.23 g/mol |
The structural arrangement of methyl 2-phenoxynicotinate, particularly the positioning of the phenoxy group adjacent to the pyridine nitrogen, significantly influences its chemical behavior and reactivity in various transformations.
Synthesis Methods
The synthesis of methyl 2-phenoxynicotinate typically involves nucleophilic aromatic substitution reactions using appropriate precursors under controlled conditions. Based on synthetic approaches documented for related phenoxynicotinate compounds, several viable routes can be outlined.
Nucleophilic Aromatic Substitution Approach
The most common method for synthesizing methyl 2-phenoxynicotinate likely involves the reaction of methyl 2,6-dichloronicotinate with phenol under basic conditions. This approach is supported by patent literature describing the synthesis of similar compounds . The key steps in this synthetic route typically include:
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Addition of methyl 2,6-dichloronicotinate and phenol to an appropriate reaction vessel
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Dissolution in N,N-dimethylformamide or a similar polar aprotic solvent
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Addition of a base (commonly triethylamine) to generate the phenoxide nucleophile
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Addition of a catalyst such as triethylenediamine to facilitate the substitution reaction
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Stirring at room temperature for approximately 4-5 hours
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Purification of the product through crystallization or chromatographic techniques
The reaction proceeds through nucleophilic attack by the phenoxide anion at the 2-position of the pyridine ring, displacing the chloride leaving group. The selectivity for substitution at the 2-position over the 6-position is likely due to the activating effect of the pyridine nitrogen and the steric considerations of the adjacent ester group.
Alternative Synthetic Approaches
Patent literature suggests alternative approaches that may be applicable to the synthesis of methyl 2-phenoxynicotinate, including:
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Palladium-catalyzed coupling reactions between appropriately functionalized precursors
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Direct esterification of 2-phenoxynicotinic acid with methanol under acidic conditions
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Copper-catalyzed arylation of 2-hydroxypyridine derivatives followed by esterification
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Sequential functionalization strategies starting from simpler pyridine precursors
Each of these alternative methods offers potential advantages in terms of yield, selectivity, or scalability, depending on the specific requirements of the synthesis.
Chemical Reactivity
Methyl 2-phenoxynicotinate exhibits diverse chemical reactivity, making it valuable in organic synthesis. Its reactivity profile is influenced by several structural features, including the electron-deficient pyridine ring, the electron-rich phenoxy substituent, and the reactive methyl ester functionality.
Decarbonylative Coupling Reactions
One of the most significant reactions of methyl 2-phenoxynicotinate is its participation in decarbonylative coupling reactions leading to the formation of complex heterocyclic structures. Research literature documents the use of this compound in the synthesis of azadibenzofuran scaffolds with yields of up to 84% . This transformation likely proceeds through:
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Initial activation of the ester group by a transition metal catalyst
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Decarbonylation to generate a reactive intermediate
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Intramolecular coupling to form the new heterocyclic ring system
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Elimination of the metal catalyst to furnish the final product
The high efficiency of this transformation underscores the synthetic utility of methyl 2-phenoxynicotinate in constructing complex molecular frameworks.
Transition Metal-Catalyzed Transformations
Methyl 2-phenoxynicotinate serves as a valuable substrate in various transition metal-catalyzed reactions, particularly those mediated by nickel and palladium complexes . These transformations typically involve:
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Coordination of the transition metal to reactive sites within the molecule
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Oxidative addition of the metal into key bonds
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Rearrangement or migration processes
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Reductive elimination to form new bonds and regenerate the catalyst
The electron-withdrawing nature of the pyridine ring and the resonance stabilization effects present in methyl 2-phenoxynicotinate facilitate these transformations, making it a versatile building block in complex synthesis .
Structural Relationships with Similar Compounds
A comparative analysis of methyl 2-phenoxynicotinate with structurally related compounds provides valuable context for understanding its unique properties and potential applications.
Comparison with Related Nicotinates
Table 3. Structural Comparison of Methyl 2-phenoxynicotinate with Related Compounds
Methyl nicotinate, lacking the phenoxy substituent, has distinctly different physical properties and reactivity compared to methyl 2-phenoxynicotinate. It is characterized by:
These differences highlight the significant impact of the phenoxy substituent on the properties of methyl 2-phenoxynicotinate, including its reactivity in synthetic transformations.
Electronic and Steric Effects
The positioning of the phenoxy group at the 2-position of the pyridine ring in methyl 2-phenoxynicotinate creates unique electronic and steric effects:
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The proximity to the pyridine nitrogen influences the electronic distribution within the molecule
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The phenoxy group introduces additional resonance possibilities
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The steric arrangement affects the approach of reagents and catalysts
These factors collectively contribute to the distinct reactivity patterns observed for methyl 2-phenoxynicotinate, particularly in decarbonylative coupling reactions .
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